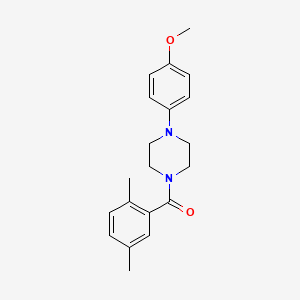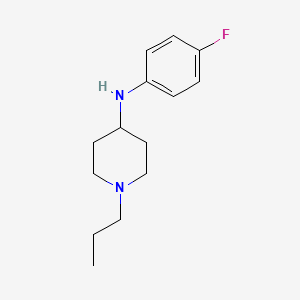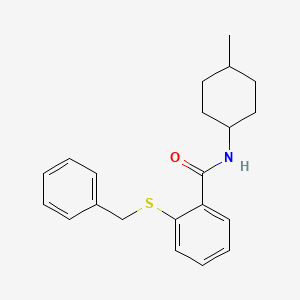
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide, also known as Boc-4-mes-amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a white crystalline solid that has a molecular formula of C20H25NO2 and a molecular weight of 311.42 g/mol.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide involves the inhibition of target enzymes through the formation of a covalent bond with the active site. This results in the disruption of the enzyme's function and ultimately leads to the inhibition of cellular processes that are dependent on the enzyme's activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been shown to have a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in cellular processes. However, the synthesis of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide can be challenging and requires careful control of reaction conditions. Additionally, the covalent nature of its mechanism of action can make it difficult to study the effects of reversible enzyme inhibition.
Future Directions
There are several future directions for the study of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide. One potential area of research is the development of new drugs based on its inhibitory activity against enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide and its potential applications in the treatment of inflammatory and neoplastic diseases. Finally, the development of new synthesis methods for N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide may help to overcome some of the limitations associated with its current synthesis.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide involves the reaction of mesityl chloride with tert-butylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to yield the final product, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide. The synthesis is typically carried out in an organic solvent such as dichloromethane or chloroform and requires careful control of reaction conditions such as temperature and pH.
Scientific Research Applications
N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a range of enzymes such as proteases and kinases, making it a promising candidate for the development of new drugs. Additionally, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been found to have anti-inflammatory and anti-tumor properties, further highlighting its potential as a therapeutic agent.
properties
IUPAC Name |
N-tert-butyl-4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-13-11-14(2)18(15(3)12-13)19(23)16-7-9-17(10-8-16)20(24)22-21(4,5)6/h7-12H,1-6H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBWNPQEXAMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
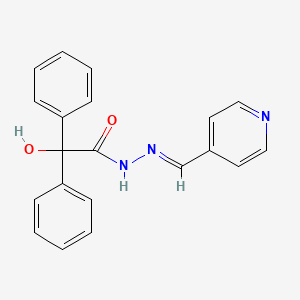

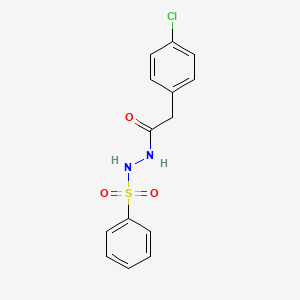
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
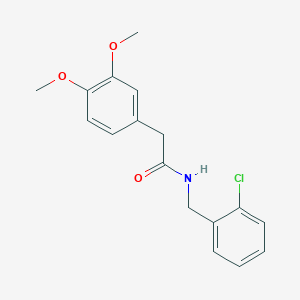
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
